molecular formula C26H23N5O2S B2476648 N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-59-7

N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2476648
CAS No.: 1111020-59-7
M. Wt: 469.56
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Biological Activity

N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique triazoloquinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

Property Value
Molecular FormulaC25H20N4O2S
Molecular Weight490.0 g/mol
IUPAC NameN-benzyl-2-((5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
InChIInChI=1S/C25H20ClN5O2S/c26...

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticonvulsant Activity : Research indicates that derivatives of the triazole nucleus exhibit significant anticonvulsant effects. For instance, compounds similar to this one have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice . The mechanism involves modulation of voltage-gated sodium channels and GABA receptors.
  • Antimicrobial Properties : The compound has been studied for its antimicrobial potential against various pathogens. The thioacetamide moiety is believed to enhance its interaction with microbial enzymes or cellular structures.
  • Cancer Therapeutics : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest through interaction with specific oncogenic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

Anticonvulsant Studies

A study by Srivastava et al. evaluated several triazole derivatives for anticonvulsant activity using MES and PTZ models. Among them, certain compounds demonstrated significant protective indices (PI), indicating their potential as effective anticonvulsants .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thio group in the structure enhances its reactivity towards bacterial enzymes .

Cancer Cell Line Studies

In vitro studies have indicated that triazoloquinazoline derivatives can inhibit the proliferation of cancer cells. For example, compounds exhibiting structural similarities to N-benzyl derivatives were found to induce apoptosis in breast cancer cell lines through caspase activation pathways .

Properties

IUPAC Name

N-benzyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c32-23(27-17-20-11-5-2-6-12-20)18-34-26-29-28-25-30(16-15-19-9-3-1-4-10-19)24(33)21-13-7-8-14-22(21)31(25)26/h1-14H,15-18H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFQXOFCIRUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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